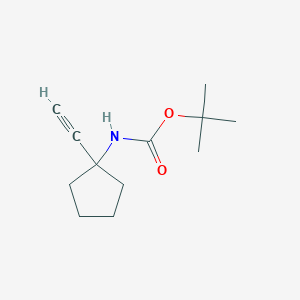![molecular formula C11H8N4O4 B13569266 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core fused with a piperidine-2,6-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:
Cyclization Reactions: Starting from pyrrole derivatives, cyclization reactions are employed to form the pyrrolo[3,4-b]pyrazine core.
Functional Group Transformations: Introduction of functional groups such as oxo groups at specific positions on the pyrrolo[3,4-b]pyrazine ring.
Coupling Reactions: Coupling the pyrrolo[3,4-b]pyrazine core with piperidine-2,6-dione through various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups or removal of oxygen atoms.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of additional ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to influence cellular signaling.
Affect Gene Expression: Alter gene expression patterns to induce or suppress specific biological responses.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar structure, used in the treatment of multiple myeloma and leprosy.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties.
Pomalidomide: Another thalidomide analog with potent immunomodulatory effects.
Uniqueness
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is unique due to its specific structural features and potential biological activities. Its pyrrolo[3,4-b]pyrazine core distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C11H8N4O4 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H8N4O4/c16-6-2-1-5(9(17)14-6)15-10(18)7-8(11(15)19)13-4-3-12-7/h3-5H,1-2H2,(H,14,16,17) |
InChI Key |
KQDMKVZRCPRVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


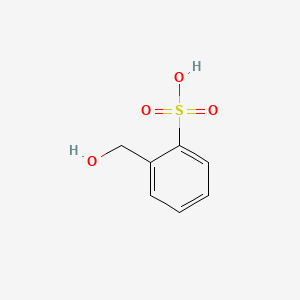

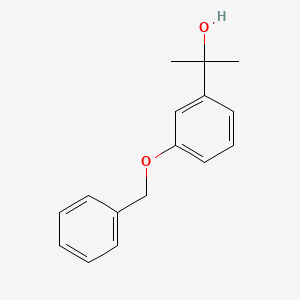
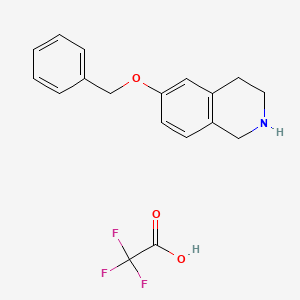
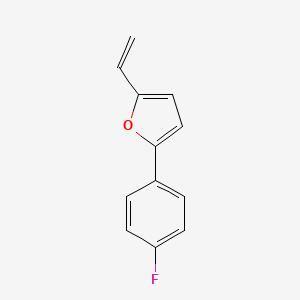
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
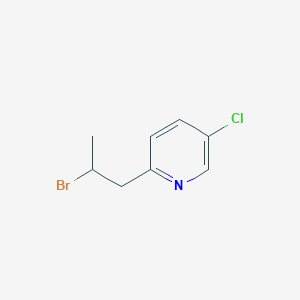

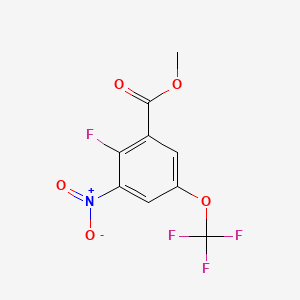
![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
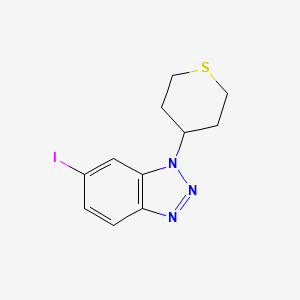

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
